methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate

Description

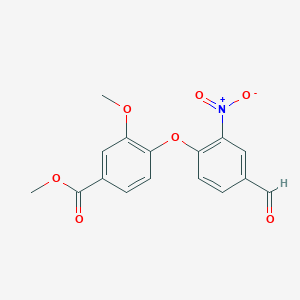

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate (CAS: 400073-96-3) is a substituted benzoate ester with a molecular formula of C₁₅H₁₁NO₆ and a molecular weight of 301.25 g/mol . Its structure features a benzoate core substituted with a methoxy group at the 3-position and a phenoxy group at the 4-position. The phenoxy ring is further substituted with a formyl group at the 4-position and a nitro group at the 2-position.

Properties

IUPAC Name |

methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-22-15-8-11(16(19)23-2)4-6-14(15)24-13-5-3-10(9-18)7-12(13)17(20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGHJIMJEWHLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves several steps. One common method includes the reaction of 4-formyl-2-nitrophenol with methyl 3-methoxy-4-hydroxybenzoate under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, formyl) typically require controlled nitration or oxidation steps, as seen in the synthesis of the target compound’s analogs .

- Bulky substituents (e.g., piperidinylpropoxy in compound 6 from ) reduce yields (86%) due to steric hindrance during alkylation .

- The target compound’s formyl and nitro groups may necessitate specialized purification methods, though direct synthesis data are unavailable in the evidence.

Physicochemical Properties

- Solubility: The nitro and formyl groups in the target compound likely reduce solubility in non-polar solvents compared to analogs like methyl 4-(benzyloxy)-3-methoxybenzoate, which is more lipophilic . Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate exhibits slight solubility in chloroform and DMSO .

- Stability : Nitro groups can enhance stability under acidic conditions but may render the compound sensitive to reducing environments. In contrast, hydroxymethyl-substituted analogs (e.g., methyl 4-(hydroxymethyl)-3-methoxybenzoate) may exhibit hygroscopicity .

Structural Analysis and Crystallography

- Crystal Packing : Derivatives like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate () form hydrogen-bonded networks via ester and methoxy groups. The target compound’s nitro and formyl groups may introduce additional dipole interactions, affecting crystallinity .

Biological Activity

Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by the presence of both formyl and nitro groups, has garnered interest in medicinal chemistry due to its potential applications in drug development and as a biochemical tool.

Structural Characteristics

The molecular structure of this compound includes:

- Formyl group : Contributes to reactivity and potential interactions with biological targets.

- Nitro group : Influences the compound's electronic properties and may affect its biological activity.

- Methoxy groups : Enhance solubility and stability, facilitating interactions in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, potentially acting as an enzyme substrate or inhibitor. The structural features allow for:

- Hydrogen bonding : Enhances binding affinity to target proteins.

- Van der Waals interactions : Contributes to the specificity of binding events.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . The mechanism is believed to involve disruption of the bacterial cell membrane, leading to cell death.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of similar compounds have indicated that they are generally non-toxic to human cell lines at concentrations significantly higher than their MICs . This suggests a favorable safety profile, making them potential candidates for therapeutic development.

Study on Antimicrobial Activity

A study conducted on a series of nitro-substituted compounds, including this compound, demonstrated potent activity against various bacterial strains. The compounds were tested using microdilution methods, revealing effective growth inhibition at low concentrations .

Enzyme Inhibition Studies

In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes. These studies highlight its potential role in modulating enzyme activity through competitive inhibition mechanisms facilitated by its structural characteristics .

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed:

- Potential as a scaffold for drug development : Its unique structure allows for modifications that can enhance bioactivity.

- Diverse pharmacological effects : Including anti-inflammatory and antimicrobial activities, making it a versatile compound in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro substitution; methoxy groups | Antimicrobial, enzyme inhibition |

| 4-Formyl-2-methoxyphenyl benzoate | Lacks nitro group; similar reactivity | Moderate antimicrobial activity |

| 5-Formyl-2-methoxyphenyl 4-methoxybenzoate | Additional methoxy group; different reactivity | Notable for scaffold potential |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.